molecular formula C16H11BrN2O3 B14457522 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate CAS No. 74101-57-8

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate

Cat. No.: B14457522
CAS No.: 74101-57-8
M. Wt: 359.17 g/mol
InChI Key: PZFNWJRIDUIPNN-UHFFFAOYSA-N
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Description

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the quinazoline core.

    Hydration: The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions might convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives might interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its use in kinase inhibitors.

    2-Methylquinazoline: Studied for its antimicrobial properties.

    3-Phenylquinazoline: Investigated for its anticancer activity.

Uniqueness

What sets 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate apart might be its specific substitution pattern and the presence of the hydrate form, which could influence its solubility, stability, and biological activity.

Biological Activity

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate (CAS No. 3057635) is a heterocyclic compound belonging to the quinazoline family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrN2O3C_{16}H_{11}BrN_2O_3 with a molecular weight of 365.17 g/mol. The structure features a quinazoline core with a bromophenyl substituent, which is significant for its biological properties.

The biological activity of 7-quinazolinecarboxylic acid derivatives often involves their interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. For instance, compounds in this class have been shown to inhibit various kinases, leading to effects such as:

  • Anticancer Activity : Inhibition of Aurora A kinase has been linked to cell cycle arrest and apoptosis in cancer cells. The presence of halogen substituents (like bromine) enhances the inhibitory potency against these kinases .
  • Antimicrobial Properties : Quinazoline derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Description References
AnticancerInhibits Aurora A kinase; induces apoptosis in cancer cell lines (e.g., MCF-7)
AntimicrobialExhibits antibacterial activity against various pathogens
Anti-inflammatoryPotential to modulate inflammatory pathways through kinase inhibition

Case Studies

  • Aurora A Kinase Inhibition :
    • A study evaluated several quinazoline derivatives for their ability to inhibit Aurora A kinase. The compound with the bromophenyl group showed significant inhibitory effects, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in MCF-7 cells at an IC50 of approximately 168.78 µM .
  • Antibacterial Evaluation :
    • Another investigation focused on the antibacterial properties of quinazoline derivatives, highlighting that certain modifications could enhance activity against resistant strains of bacteria. The presence of the carboxylic acid group was crucial for maintaining antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by various structural features:

  • Substituents on the Phenyl Ring : Halogen substitutions (e.g., bromine) have been associated with increased potency against target kinases due to enhanced binding interactions.
  • Carboxylic Acid Group : Essential for maintaining activity; modifications that mask this group significantly reduce inhibitory effects on kinases .

Properties

CAS No.

74101-57-8

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid

InChI

InChI=1S/C16H11BrN2O3/c1-9-18-14-8-10(16(21)22)2-7-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,1H3,(H,21,22)

InChI Key

PZFNWJRIDUIPNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br

Origin of Product

United States

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